![molecular formula C6H3ClN4O2 B2781081 4-Chloro-3-nitropyrazolo[1,5-a]pyrazine CAS No. 2551116-18-6](/img/structure/B2781081.png)

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

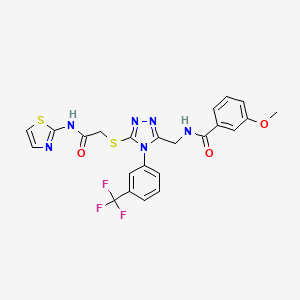

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine is a chemical compound with the molecular formula C6H3ClN4O2 and a molecular weight of 198.57 . It is a nitrogen-containing heterocyclic compound that includes a pyrazole ring and a pyrazine ring .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves reactions with anthranilic acids . For example, 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine was reacted with a mixture of ethanol and tetrahydrofuran, to which a mixture of tetrahydropyrrole and triethylamine was added .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3ClN4O2/c7-6-5-4 (11 (12)13)3-9-10 (5)2-1-8-6/h1-3H . This indicates the presence of a chloro group at the 4th position and a nitro group at the 3rd position of the pyrazolo[1,5-a]pyrazine ring system.Physical and Chemical Properties Analysis

This compound has a density of 1.85±0.1 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) and a pKa of -5.05±0.30 (Predicted) .科学的研究の応用

Synthesis and Chemical Reactions

4-Chloro-3-nitropyrazolo[1,5-a]pyrazine serves as a precursor for synthesizing a variety of heterocyclic compounds due to its reactive chloro and nitro groups. For instance, reactions with hydrazine hydrate have been employed to obtain 4-hydrazinylpyrazolo[1,5-a]pyrazines, which can be further reacted with various reagents to form derivatives containing fused 1,2,4-triazole, tetrazole, or 1,2,4-triazine rings. These derivatives have potential applications in the development of new pharmaceuticals and materials due to their unique structural and chemical properties (Tsizorik et al., 2018).

Applications in Dye Synthesis

Another significant application of this compound is in the synthesis of disperse dyes for polyester fibers. Derivatives of this compound have been utilized to produce 5-hetarylpyrazolo[3,4-b]pyrazines, which exhibit good fastness properties when applied to polyester. This highlights the compound's utility in the textile industry for creating durable and vibrant colors (Rangnekar & Dhamnaskar, 1990).

Energetic Materials Development

This compound has also been explored as a building block for the synthesis of energetic salts. These salts, synthesized via cyclization reactions of 4-chloro-3,5-dinitro pyrazole and hydrazine hydrate, belong to a family of nitrogen-rich fused heterocycles. They demonstrate promising energetic properties, such as high density and detonation velocity, making them suitable candidates for use in explosives and propellants (Yin, He, & Shreeve, 2016).

Anticancer and Antimicrobial Activity

Furthermore, derivatives of this compound have been investigated for their biological activities, including anticancer and antimicrobial effects. Some derivatives exhibit selective cytotoxicity against tumor cell lines and possess antimicrobial activity against a range of pathogens. This suggests potential applications in medical research for developing new therapeutic agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

作用機序

Target of Action

Similar compounds such as pyrazolo[1,5-a]pyrimidine derivatives have been found to target the epidermal growth factor receptor tyrosine kinase (egfr-tkis) domain, which plays a key role in the regulation of cell proliferation, apoptosis, and gene expression .

Mode of Action

It is known that similar compounds can specifically bind to amino acid residues, protein molecule receptors, and protein kinase domains . This binding can lead to changes in the function of these targets, potentially influencing cell proliferation, apoptosis, and gene expression .

Biochemical Pathways

Compounds with similar structures have been found to affect pathways related to cell proliferation, apoptosis, and gene expression .

Pharmacokinetics

The molecular docking of similar compounds has shown that they have good physicochemical properties and biological characteristics .

Result of Action

Similar compounds have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Safety and Hazards

特性

IUPAC Name |

4-chloro-3-nitropyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O2/c7-6-5-4(11(12)13)3-9-10(5)2-1-8-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRQFGOKAKDKJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)[N+](=O)[O-])C(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2781003.png)

![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2781006.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-fluorophenyl)propanamide](/img/structure/B2781007.png)

![N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781010.png)

![N-[3-(dimethylamino)propyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2781011.png)

![3-Chloro-4-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine](/img/structure/B2781016.png)

![2-Chloro-N-[6-(difluoromethoxy)-5-methylpyridin-3-yl]propanamide](/img/structure/B2781021.png)